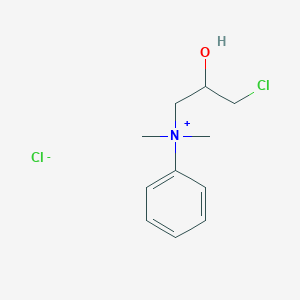
N-(3-Chloro-2-hydroxypropyl)-N,N-dimethylanilinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Chloro-2-hydroxypropyl)-N,N-dimethylanilinium chloride is a quaternary ammonium compound known for its cationic properties. This compound is widely used in various industrial and scientific applications due to its ability to modify natural and synthetic polymers, making them more effective in different applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of N-(3-Chloro-2-hydroxypropyl)-N,N-dimethylanilinium chloride typically involves the reaction of epichlorohydrin with a dimethylaniline derivative. The reaction is carried out in an organic solvent that dissolves both reactants but not the product, leading to the formation of a crystalline, chemically pure, anhydrous product .
Industrial Production Methods
In industrial settings, the compound is produced by reacting epichlorohydrin with dimethylaniline in the presence of a solvent. The reaction mixture is then subjected to various purification steps to obtain the final product in its pure form .
化学反应分析
Types of Reactions
N-(3-Chloro-2-hydroxypropyl)-N,N-dimethylanilinium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction Reactions: The hydroxyl group in the compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases, which facilitate the substitution of the chloro group.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the hydroxyl group.
Reduction: Reducing agents like sodium borohydride can reduce the hydroxyl group to a corresponding alcohol.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used .
科学研究应用
N-(3-Chloro-2-hydroxypropyl)-N,N-dimethylanilinium chloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of N-(3-Chloro-2-hydroxypropyl)-N,N-dimethylanilinium chloride involves its ability to generate cationic sites on polymers and other materials. The positively charged nitrogen interacts with negatively charged substrates, enhancing the material’s properties such as adhesion, water solubility, and affinity for anionic materials .
相似化合物的比较
Similar Compounds
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride: Similar in structure but with a trimethylammonium group instead of a dimethylanilinium group.
(2-Chloroethyl)trimethylammonium chloride: Another quaternary ammonium compound with different alkyl groups.
Uniqueness
N-(3-Chloro-2-hydroxypropyl)-N,N-dimethylanilinium chloride is unique due to its specific combination of a chloro group, a hydroxyl group, and a dimethylanilinium group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
属性
CAS 编号 |
82810-32-0 |
|---|---|
分子式 |
C11H17Cl2NO |
分子量 |
250.16 g/mol |
IUPAC 名称 |
(3-chloro-2-hydroxypropyl)-dimethyl-phenylazanium;chloride |
InChI |
InChI=1S/C11H17ClNO.ClH/c1-13(2,9-11(14)8-12)10-6-4-3-5-7-10;/h3-7,11,14H,8-9H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
RRWSMBHKMILYPA-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(CC(CCl)O)C1=CC=CC=C1.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl [cyano(dimethylamino)methyl]phosphonate](/img/structure/B14406698.png)
![calcium;2-[(3-carboxy-4-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate](/img/structure/B14406702.png)
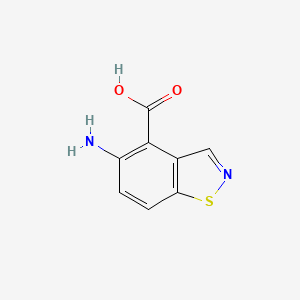

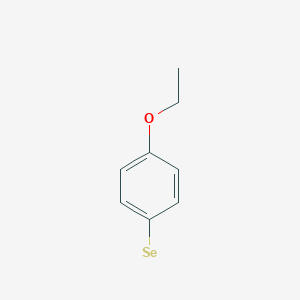
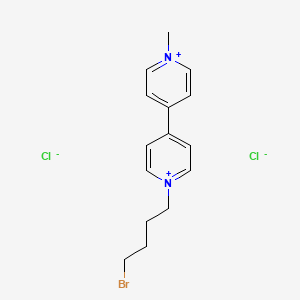


![2-[(Octylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14406761.png)
![6-Cyano-5-hydroxy-7-methyl-3-nitro-7H-benzimidazo[1,2-a]quinolin-12-ium](/img/structure/B14406773.png)
![4-[(2,4-Dichlorophenyl)methoxy]-1-ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14406776.png)
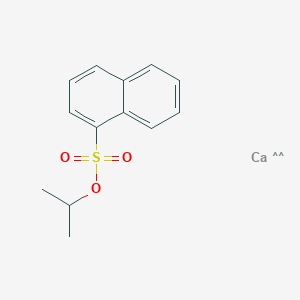
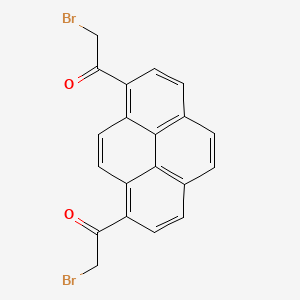
![1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one](/img/structure/B14406787.png)
